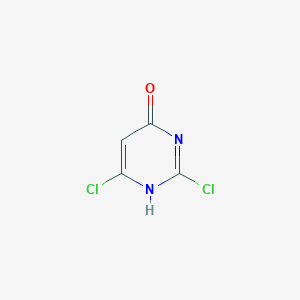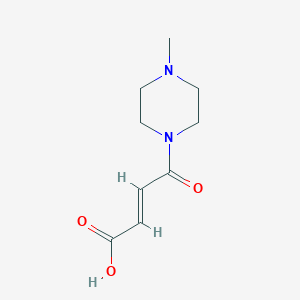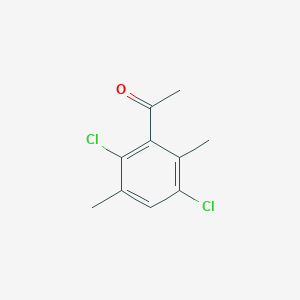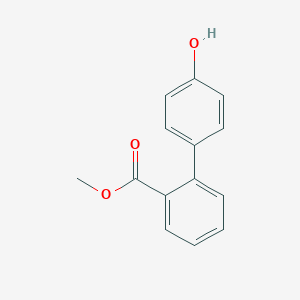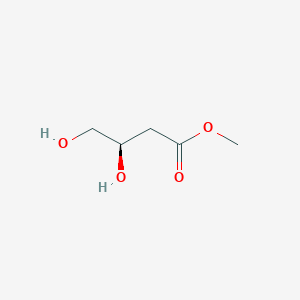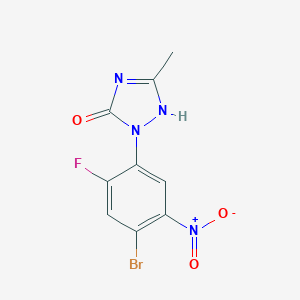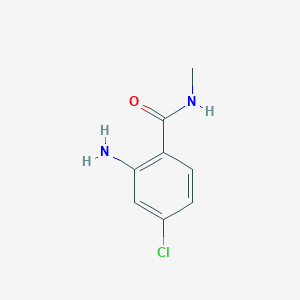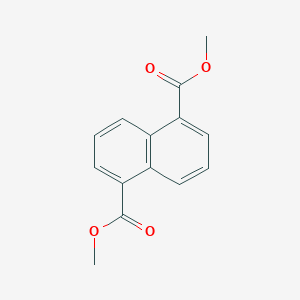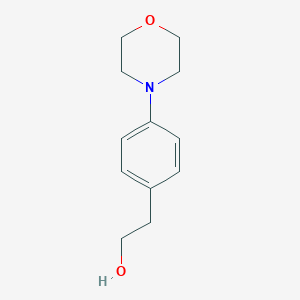
2-(4-Morpholinophenyl)ethanol
概要
説明
“2-(4-Morpholinophenyl)ethanol” is a chemical compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 . It is also known by other names such as 4-(4-Morpholinyl)benzeneethanol and 2-(4-Morpholin-4-ylphenyl)ethanol .
Synthesis Analysis
The synthesis of “2-(4-Morpholinophenyl)ethanol” involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . The reaction conditions include the use of johnphos, sodium t-butanolate, and palladium diacetate in toluene at 70 degrees Celsius for 16 hours .Molecular Structure Analysis
The molecular structure of “2-(4-Morpholinophenyl)ethanol” consists of a morpholine ring attached to a phenyl ring through an ethanol chain .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Morpholinophenyl)ethanol” include a density of 1.132g/cm3 and a boiling point of 382.6ºC at 760 mmHg .Safety And Hazards
将来の方向性
The future directions for “2-(4-Morpholinophenyl)ethanol” and its derivatives could involve their use in various biomedical applications, such as the production of 3D hydrogel structures, the encapsulation of cells, and in drug delivery systems . Additionally, they could be used in the synthesis of novel pyrimidine and fused pyrimidine derivatives with potential anticancer activity .
特性
IUPAC Name |
2-(4-morpholin-4-ylphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c14-8-5-11-1-3-12(4-2-11)13-6-9-15-10-7-13/h1-4,14H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTPKNDWCRKFAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Morpholinophenyl)ethanol | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

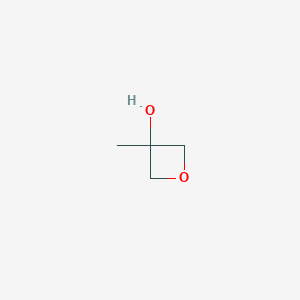
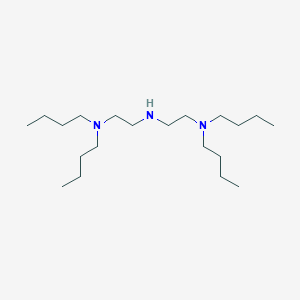
![(R)-4-Bromo-2-[[(tert-butoxy)carbonyl]amino]butanoic acid tert-butyl ester](/img/structure/B170175.png)
